Copanlisib is a selective pan-Class I phosphoinositide 3-kinase inhibitor that preferentially targets the alpha and delta isoforms of phosphoinositide 3-kinase. It was granted accelerated approval by the United States Food and Drug Administration in September 2017 for the treatment of follicular lymphoma that has relapsed after at least two prior therapies . The compound is administered intravenously and has demonstrated significant efficacy in clinical trials.
The chemical formula of copanlisib is C23H30Cl2N8O4, and its IUPAC name is 2-amino-N-{7-methoxy-8-[3-(morpholin-4-yl)propoxy]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}pyrimidine-5-carboxamide dihydrochloride. The compound features multiple functional groups that contribute to its biological activity .
Clinical trials are underway to evaluate the safety and efficacy of copanlisib, both alone and in combination with other therapies, for the treatment of various cancers. Some ongoing areas of research include:
Copanlisib functions by inhibiting the activity of phosphoinositide 3-kinase enzymes involved in cell signaling pathways that regulate cell growth and survival. Specifically, it binds to the ATP-binding site of these kinases, blocking their activity and leading to reduced cell proliferation and increased apoptosis in malignant B cells .
The metabolism of copanlisib primarily occurs through cytochrome P450 enzymes, particularly CYP3A, with less than 10% being metabolized by CYP1A1. Approximately half of the administered dose is excreted unchanged in feces and urine .
The primary mechanism of action for copanlisib involves the inhibition of the phosphoinositide 3-kinase signaling pathway. This pathway is crucial for cell survival and proliferation, especially in B-cell malignancies like follicular lymphoma. By inhibiting this pathway, copanlisib induces apoptosis in cancer cells and has shown effectiveness against various tumor cell lines in preclinical models .
In clinical settings, copanlisib has been associated with unique adverse effects such as hyperglycemia and hypertension during infusion, which are less common with other phosphoinositide 3-kinase inhibitors .
Copanlisib is primarily used in oncology for:
Copanlisib has notable interactions with other drugs metabolized by cytochrome P450 enzymes. Strong inhibitors or inducers of CYP3A can significantly affect copanlisib's pharmacokinetics, leading to increased risks of adverse effects or reduced efficacy . Additionally, patients receiving copanlisib should be monitored for metabolic changes such as hyperglycemia and hypertriglyceridemia due to its pharmacodynamic profile .
Several compounds share similarities with copanlisib regarding their mechanism as phosphoinositide 3-kinase inhibitors. Below is a comparison highlighting copanlisib's uniqueness:
Compound Name | Class | Target Isoforms | Unique Features |
---|---|---|---|
Copanlisib | PI3K Inhibitor | Alpha and Delta | Unique toxicity profile (hyperglycemia) |
Idelalisib | PI3K Inhibitor | Delta | Approved for chronic lymphocytic leukemia; less severe metabolic side effects |
Duvelisib | PI3K Inhibitor | Gamma and Delta | Dual inhibition; approved for chronic lymphocytic leukemia |
Apitolisib | PI3K Inhibitor | Alpha | Investigational; targets only alpha isoform |
Copanlisib's ability to inhibit both alpha and delta isoforms sets it apart from other inhibitors that may target only one isoform. Its unique side effect profile also distinguishes it from other agents within the same class .